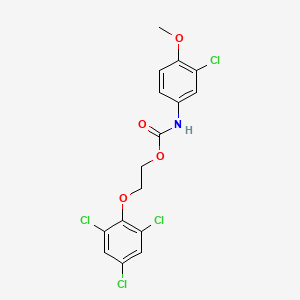
2-(2,4,6-trichlorophenoxy)ethyl (3-chloro-4-methoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,6-trichlorophenoxy)ethyl (3-chloro-4-methoxyphenyl)carbamate, also known as triclosan, is a synthetic organic compound with broad-spectrum antimicrobial properties. It is commonly used in personal care products, such as soaps, toothpaste, and deodorants, as well as in household products, such as cutting boards and kitchen utensils. Triclosan has been the subject of extensive scientific research due to its widespread use and potential impact on human health and the environment.
Wirkmechanismus
Triclosan works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase (ENR), which is essential for bacterial cell wall synthesis. By blocking this enzyme, 2-(2,4,6-trichlorophenoxy)ethyl (3-chloro-4-methoxyphenyl)carbamate prevents the growth and replication of bacteria, making it an effective antimicrobial agent.
Biochemical and Physiological Effects:
Triclosan has been shown to have a variety of biochemical and physiological effects on both bacteria and human cells. In addition to its antimicrobial activity, this compound has been found to have anti-inflammatory and antioxidant properties, as well as the ability to disrupt hormone signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Triclosan has several advantages as a research tool, including its broad-spectrum antimicrobial activity and ability to penetrate bacterial cell walls. However, its use in lab experiments is limited by its potential toxicity and environmental impact. Researchers must take precautions to ensure proper handling and disposal of 2-(2,4,6-trichlorophenoxy)ethyl (3-chloro-4-methoxyphenyl)carbamate to minimize its impact on the environment.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2,4,6-trichlorophenoxy)ethyl (3-chloro-4-methoxyphenyl)carbamate. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Another area of research is the investigation of this compound's impact on aquatic ecosystems and the development of more environmentally friendly alternatives. Additionally, further studies are needed to fully understand the potential health effects of this compound exposure in humans.
Synthesemethoden
Triclosan can be synthesized through a multistep process starting with 2,4,6-trichlorophenol and 3-chloro-4-methoxyaniline. The two compounds are reacted together in the presence of a base and a coupling agent to form the desired product. The synthesis of 2-(2,4,6-trichlorophenoxy)ethyl (3-chloro-4-methoxyphenyl)carbamate can be optimized by controlling the reaction conditions and using high-purity starting materials.
Wissenschaftliche Forschungsanwendungen
Triclosan has been widely studied for its antimicrobial properties and potential impact on human health and the environment. It has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Eigenschaften
IUPAC Name |
2-(2,4,6-trichlorophenoxy)ethyl N-(3-chloro-4-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4NO4/c1-23-14-3-2-10(8-11(14)18)21-16(22)25-5-4-24-15-12(19)6-9(17)7-13(15)20/h2-3,6-8H,4-5H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKJXJQLWVSBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OCCOC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B4982931.png)
![3-ethynyl-N-[4-(4-{[(3-ethynylphenyl)amino]carbonyl}phenoxy)phenyl]benzamide](/img/structure/B4982938.png)
![2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol](/img/structure/B4982939.png)

![2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4982942.png)
![3-bromo-5-phenyl-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982961.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4982966.png)
![N-(4-ethoxyphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4982969.png)
![4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoic acid](/img/structure/B4982970.png)
![N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4982979.png)
![2-[4-(3-methoxyphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B4982982.png)
![1,8-dibromo-17-(2-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4982985.png)

![3'-tert-butyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4982987.png)
